N8-Acetylspermidine Deacetylase Inhibition
7-Aminoheptan-2-one (free base) competitively inhibits N8-acetylspermidine deacetylase with an apparent Ki of 2.2 µM, reported in the ChEMBL/BindingDB-curated assay measuring deacetylation of [acetyl-³H]-N8-acetylspermidine in rat liver cytosol [1]. By contrast, the more potent analog 7-[N-(3-aminopropyl)amino]heptan-2-one (APAH) exhibits Ki = 0.18 µM in the same assay system [2], while a weaker reference compound (CHEMBL176530) shows Ki = 26 µM [3]. The endogenous substrate N8-acetylspermidine has an apparent Km of 11 µM [4]. This places 7-aminoheptan-2-one as a moderate-affinity tool compound—not the most potent inhibitor but a structurally minimal scaffold that retains measurable target engagement without the N-(3-aminopropyl) substituent required for APAH's ~12-fold higher potency. For users requiring a structurally simpler probe for SAR studies or a less potent control, 7-aminoheptan-2-one provides a defined activity baseline that APAH and high-potency hydroxamate-based inhibitors (Ki ~1 nM) [5] cannot replicate.
| Evidence Dimension | Inhibition constant (Ki) for N8-acetylspermidine deacetylase |
|---|---|
| Target Compound Data | Ki = 2.2 µM (2.20E+3 nM) |
| Comparator Or Baseline | APAH: Ki = 0.18 µM; CHEMBL176530: Ki = 26 µM; Substrate Km = 11 µM |
| Quantified Difference | 12-fold weaker than APAH; 12-fold stronger than CHEMBL176530; ~5-fold tighter than substrate Km |
| Conditions | Rat liver 100,000g supernatant fraction; [acetyl-³H]-N8-acetylspermidine substrate; Dixon plot analysis |
Why This Matters
Procurement of the correct chain-length and substitution pattern is critical because the C7 backbone with a free terminal amine defines the minimal pharmacophore for this target class; shorter (C6) or longer (C8) chains are not documented to engage N8-acetylspermidine deacetylase.
- [1] BindingDB BDBM50018055, 7-Amino-heptan-2-one (CHEMBL176843), Ki = 2.20E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50018055 View Source
- [2] Menezes AMS, Blankenship J. Differentiation of PC 12 cells induced by inhibition of N8-acetylspermidine deacetylase using 7-[N-(3-aminopropyl)amino]heptan-2-one. Proc West Pharmacol Soc. APAH Ki = 0.18 µM. Also: BindingDB BDBM50405937. https://pubmed.ncbi.nlm.nih.gov/ View Source
- [3] BindingDB BDBM50405932 (CHEMBL176530), Ki = 2.60E+4 nM for N8-acetylspermidine deacetylase. https://www.bindingdb.org/ View Source
- [4] Desiderio MA, et al. Design and synthesis of inhibitors of N8-acetylspermidine deacetylase. J Med Chem. 1989;32:984-989. Apparent Km = 11 µM. View Source
- [5] Decroos C, Bowman CM, Christianson DW. Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase. Bioorg Med Chem. 2013;21:4533-4543. Apparent Ki ~1 nM for most potent analogue. View Source
